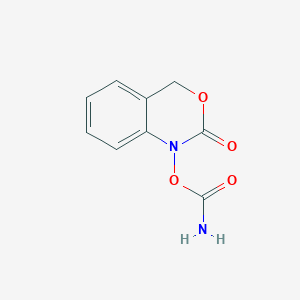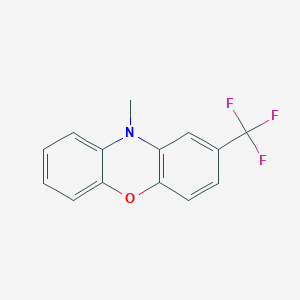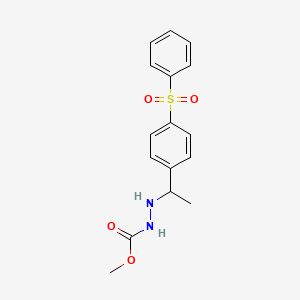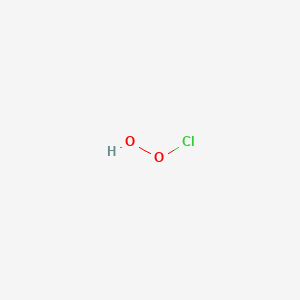![molecular formula C25H22IPS B14478783 Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide CAS No. 69442-50-8](/img/structure/B14478783.png)
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide is an organophosphorus compound that features a phosphonium center bonded to three phenyl groups and a phenylsulfanyl methyl group, with iodide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(phenylsulfanyl)methyl]phosphanium iodide typically involves the reaction of triphenylphosphine with a phenylsulfanyl methyl halide in the presence of an iodide source. The reaction conditions often include:
Solvent: Non-polar organic solvents such as benzene or diethyl ether.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Reactants: Triphenylphosphine, phenylsulfanyl methyl halide, and an iodide source.
Equipment: Large-scale reactors with efficient mixing and temperature control.
Purification: Crystallization or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center back to phosphine.
Substitution: The phenylsulfanyl methyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ylides for Wittig reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of triphenyl[(phenylsulfanyl)methyl]phosphanium iodide involves its ability to form stable phosphonium ylides. These ylides can participate in various organic reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The molecular targets and pathways involved include:
Formation of Ylides: The phosphonium center forms a stable ylide with adjacent carbon atoms.
Reaction with Carbonyl Compounds: The ylide reacts with aldehydes or ketones to form alkenes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Methyltriphenylphosphonium iodide: Another phosphonium salt with similar reactivity.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Eigenschaften
CAS-Nummer |
69442-50-8 |
|---|---|
Molekularformel |
C25H22IPS |
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
triphenyl(phenylsulfanylmethyl)phosphanium;iodide |
InChI |
InChI=1S/C25H22PS.HI/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
InChI-Schlüssel |
KALUMJBVFPUIOP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)




![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)





![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)

